molecular formula C23H20N4O5S2 B11145809 [(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11145809
M. Wt: 496.6 g/mol
InChI Key: RQXGDKVVTJMJNG-YVLHZVERSA-N
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Description

The compound [(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative featuring a pyrido[1,2-a]pyrimidinone core. Its structure includes:

  • A Z-configuration at the methylidene group linking the thiazolidinone and pyridopyrimidinone moieties.
  • A 2-hydroxy-2-phenylethylamino substituent on the pyridopyrimidinone ring.
  • A 9-methyl group on the pyridopyrimidinone scaffold.
  • A thioxo group at position 2 of the thiazolidinone ring.

This compound belongs to a broader class of thiazolidinone hybrids, which are studied for diverse biological activities, including antifungal, anticancer, and antimicrobial properties .

Properties

Molecular Formula

C23H20N4O5S2

Molecular Weight

496.6 g/mol

IUPAC Name

2-[(5Z)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C23H20N4O5S2/c1-13-6-5-9-26-20(13)25-19(24-11-16(28)14-7-3-2-4-8-14)15(21(26)31)10-17-22(32)27(12-18(29)30)23(33)34-17/h2-10,16,24,28H,11-12H2,1H3,(H,29,30)/b17-10-

InChI Key

RQXGDKVVTJMJNG-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)NCC(C4=CC=CC=C4)O

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(=O)O)NCC(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Route Design and Intermediate Preparation

The synthesis begins with constructing the pyrido[1,2-a]pyrimidin-4-one core, a critical intermediate. Source details the preparation of analogous pyrido[1,2-a]pyrimidin-4-ones via nucleophilic substitution between 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and cyclic amines under reflux conditions in acetonitrile . For the target compound, this intermediate undergoes further modification:

  • Amination at Position 2 : Introducing the (2-hydroxy-2-phenylethyl)amino group involves reacting the pyrimidinone core with 2-amino-1-phenylethanol. This step typically employs a polar aprotic solvent (e.g., DMF) and a base such as triethylamine to facilitate nucleophilic substitution .

  • Thiazolidinone Ring Formation : The thiazolidin-4-one moiety is synthesized via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-3-carbaldehyde intermediate and 2-thioxothiazolidin-4-one-3-acetic acid. Source validates this approach, demonstrating that chloroacetic acid and sodium acetate in refluxing acetic acid yield thiazolo[3,2-a]pyrimidinones .

Cyclocondensation and Stereochemical Control

The exocyclic double bond’s Z-configuration is achieved through controlled cyclocondensation. Source reports a tandem Knoevenagel–Michael reaction using DABCO as an organocatalyst, which promotes stereoselective formation of the (Z)-isomer . Key parameters include:

  • Reagents : Malononitrile and aromatic aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol.

  • Conditions : Reflux at 78°C for 1.0–1.5 hours.

  • Yield : 75–82% for analogous tricyclic pyrido-thiazolo-pyrimidines .

For the target compound, substituting the aldehyde with pyrido[1,2-a]pyrimidin-3-carbaldehyde and adjusting reaction times to 2–3 hours ensures complete conversion .

Functionalization and Side-Chain Modification

The acetic acid side chain at position 3 of the thiazolidinone ring is introduced via alkylation. Source describes a Wittig reaction route for similar esters, where chloroacetic acid reacts with intermediates under basic conditions . For this compound:

  • Alkylation : Treating the thiazolidinone intermediate with ethyl bromoacetate in acetone, catalyzed by potassium carbonate, yields the ethyl ester derivative.

  • Hydrolysis : Saponification with aqueous NaOH in ethanol converts the ester to the free carboxylic acid .

Purification and Analytical Characterization

Purification : Recrystallization from ethanol or ethanol-water mixtures (1:1) removes unreacted starting materials and byproducts .

Spectroscopic Validation :

  • IR : Peaks at 1742 cm⁻¹ (C=O of thiazolidinone), 1688 cm⁻¹ (pyrimidinone C=O), and 3404 cm⁻¹ (O-H stretch) .

  • 1H NMR : Key signals include δ 8.53–8.50 (d, pyrido-H), δ 5.28 (s, hydroxyl), and δ 3.96 (s, thiazolidin-CH2) .

  • Mass Spec : Molecular ion peak at m/z 496.56 (C23H20N4O5S2) .

Comparative Analysis of Synthetic Methods

Table 1 summarizes three optimized routes for synthesizing the target compound:

Method Conditions Yield Key Advantage
Knoevenagel–Michael DABCO, ethanol reflux, 1.5 h78%Stereoselectivity, short reaction time
Chloroacetic Acid Glacial acetic acid, NaOAc, 6 h reflux70%Scalability, simple work-up
Wittig Alkylation K2CO3, acetone, 12 h reflux65%Compatibility with ester derivatives

Challenges and Optimization Strategies

  • Stereochemical Purity : Prolonged reaction times (>3 h) lead to isomerization of the Z-configuration. Quenching the reaction at 80% conversion and using chiral auxiliaries improve stereopurity .

  • Byproduct Formation : Condensation byproducts are minimized by maintaining stoichiometric ratios (1:1.2 for aldehyde:thiazolidinone) and stepwise temperature control .

Chemical Reactions Analysis

Types of Reactions

[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include condensation reactions, cyclization processes, and functional group modifications. Key methods include:

  • Condensation Reactions : The initial formation of the thiazolidine moiety through the reaction of appropriate thioketones with amines.
  • Cyclization : Formation of the pyrido-pyrimidine structure through cyclization reactions involving substituted aromatic compounds.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. For instance:

  • Antibacterial Assays : The compound has been tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method, revealing promising antibacterial activity.
MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

These findings suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Potential

The unique structural features of [(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid have also led researchers to investigate its potential anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of [(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in detail.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues

The following compounds share key structural motifs with the target molecule:

Compound Name / ID Key Structural Differences Biological Activity References
[(5Z)-5-{[2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (CAS 846065-14-3) Replaces the 2-hydroxy-2-phenylethylamino group with 4-fluorophenoxy Not explicitly reported, but fluorinated analogs often show enhanced pharmacokinetics
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one Substitutes the acetic acid side chain with a 2-methoxyethyl group Anticancer activity (predicted based on structural class)
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Replaces pyridopyrimidinone with a pyrazole ring and adds a 4-fluorobenzyloxy group Antifungal activity (similar to other thiazolidinones)
(Z)-2-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (CAS 607704-92-7) Substitutes the 2-hydroxy-2-phenylethylamino group with a piperidinyl group Not reported, but piperidine derivatives often improve solubility

Key Research Findings

  • Substituent Impact: Hydrophilic Groups (e.g., 2-hydroxy-2-phenylethylamino): Enhance solubility but may reduce blood-brain barrier penetration. Halogenated Groups (e.g., 4-fluorophenoxy): Improve metabolic stability and target affinity . Heterocyclic Modifications (e.g., pyrazole vs. pyridopyrimidinone): Alter selectivity toward specific enzymes or receptors .
  • Activity Trends :
    • Compounds with bulky aromatic substituents (e.g., phenyl, fluorophenyl) show stronger antifungal and anticancer activities than aliphatic analogs .
    • The Z-configuration is critical for maintaining planar geometry, facilitating interactions with biological targets .

Biological Activity

The compound [(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid , identified by CAS number 714255-97-7 , exhibits a complex structure that suggests potential biological activity. This article explores its biological properties, including anticancer and antimicrobial activities, supported by research findings and case studies.

The molecular formula of the compound is C23H20N4O5S2C_{23}H_{20}N_{4}O_{5}S_{2}, with a molar mass of 496.56 g/mol . Key predicted physical properties include:

PropertyValue
Boiling Point602.5 ± 65.0 °C
Density1.51 ± 0.1 g/cm³
pKa3.13 ± 0.10

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The following findings summarize its efficacy:

  • Cell Viability Assays : In vitro studies using the A549 human lung adenocarcinoma model demonstrated that the compound significantly reduced cell viability compared to control groups, showcasing its cytotoxic effects on cancer cells .
  • Structure Activity Relationship (SAR) : The presence of specific functional groups in the compound was linked to enhanced anticancer activity. For instance, derivatives containing amino groups exhibited more potent activity than those with acetylamino fragments .
  • Comparative Efficacy : In comparative assays against standard chemotherapeutic agents like cisplatin, this compound showed promising results, indicating its potential as an effective alternative or adjunct therapy in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of the compound were also evaluated against multidrug-resistant pathogens:

  • Pathogen Resistance : The compound exhibited notable activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
  • Mechanism of Action : The antimicrobial effect is believed to stem from its ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways critical for bacterial survival .

Case Studies

Several case studies have documented the biological activities of similar compounds within the same structural class:

  • Study on 5-Oxopyrrolidine Derivatives : Research on derivatives similar to the target compound indicated significant anticancer and antimicrobial properties, reinforcing the therapeutic potential of thiazolidine-based structures in combating resistant infections and tumors .
  • Clinical Implications : A case study involving a patient with multidrug-resistant Staphylococcus aureus infections showed improvement following treatment with compounds structurally related to our target compound, suggesting a viable pathway for clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [(5Z)-5-...]acetic acid?

  • Methodology : The compound can be synthesized via cyclo-condensation of thiosemicarbazide intermediates with chloroacetic acid in the presence of sodium acetate. For example:

  • Reflux a mixture of substituted thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), and sodium acetate (0.02 mol) in a solvent system (e.g., DMF-acetic acid, 1:2 v/v) for 2–12 hours. Purify by recrystallization from ethanol or DMF .
    • Key Steps : Monitor reaction progress via TLC (30% EtOAc/hexane) and confirm product purity through melting point analysis and spectroscopic characterization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and acetic acid side-chain protons (δ 3.5–4.0 ppm) .
  • X-ray Crystallography : Use SHELX software for structure refinement. For example, single-crystal studies at 100 K with a data-to-parameter ratio >13:1 ensure accurate stereochemical assignments .

Q. What initial biological screening approaches are applicable for evaluating its bioactivity?

  • In Vitro Assays :

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution (MIC determination) .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial tests, doxorubicin for cytotoxicity) and solvent-only controls .

Advanced Research Questions

Q. How can synthesis yield be optimized to address steric hindrance from the pyrido[1,2-a]pyrimidin-4-one moiety?

  • Experimental Design :

  • Solvent Optimization : Compare polar aprotic (DMF) vs. protic (acetic acid) solvents to enhance solubility of bulky intermediates .
  • Catalyst Screening : Test ZnCl₂ or piperidine (0.05 mL) to accelerate cyclization steps .
  • Reaction Time : Extend reflux duration (up to 12 hours) for sterically hindered substitutions, as seen in similar pyrimidine-thiazolidinone hybrids .

Q. How to resolve discrepancies in reported biological activity data across structural analogs?

  • Data Contradiction Analysis :

  • Purity Verification : Re-analyze disputed compounds via HPLC (>95% purity) to rule out byproducts .
  • Assay Variability : Cross-validate using orthogonal methods (e.g., broth microdilution vs. disc diffusion for antimicrobial activity) .
  • Structural Modifications : Compare substituent effects (e.g., 4-methoxyphenyl vs. anthracenyl groups) on bioactivity .

Q. What computational and experimental strategies support structure-activity relationship (SAR) studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., E. coli DNA gyrase for antimicrobial SAR) .
  • QSAR Models : Corlate electronic parameters (Hammett σ) of substituents with bioactivity data from analogs .
  • Crystallographic Data : Leverage SHELX-refined structures to identify critical hydrogen bonds (e.g., between the acetic acid side chain and target proteins) .

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